Product packaging for Flucythrinate(Cat. No.:CAS No. 70124-77-5)

Flucythrinate

Cat. No.: B1672867
CAS No.: 70124-77-5
M. Wt: 451.5 g/mol
InChI Key: GBIHOLCMZGAKNG-UHFFFAOYSA-N
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Description

Flucythrinate is a synthetic pyrethroid ester with insecticidal and acaricidal properties. Its primary research applications are in environmental science, ecotoxicology, and analytical chemistry, where it serves as a model compound for studying the fate and effects of pyrethroid pesticides. As a sodium channel modulator (IRAC Group 3A), it exerts its effect through a non-systemic action with contact and stomach activity, leading to disrupted nerve function in target insects . This makes it valuable for fundamental research on insect neurophysiology and the mechanisms of pesticide resistance . Researchers utilize this compound in method development and residue analysis. The compound has a low water solubility of approximately 0.5 mg/L and a high octanol-water partition coefficient (Log P of 4.7), indicating a strong tendency to adsorb to soil and organic matter rather than leaching into groundwater . In soil systems, it is moderately persistent, with reported laboratory degradation half-lives (DT₅₀) of around 21 days . It is critical to note that this compound is extremely toxic to aquatic life, particularly fish . Its use is restricted in the United States and it has been banned in the European Union since 2003, underscoring its relevance in regulatory and compliance research . This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23F2NO4 B1672867 Flucythrinate CAS No. 70124-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHOLCMZGAKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C26H23F2NO4
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DSSTOX Substance ID

DTXSID0022301
Record name Flucythrinate
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Molecular Weight

451.5 g/mol
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Physical Description

Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline]
Record name Flucythrinate
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Boiling Point

108 °C at 0.35 mm Hg
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Solubility

In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C)., In water, 0.06 mg/L at 25 °C
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Density

1.189 at 22 °C
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Vapor Pressure

0.00000001 [mmHg], 8.7X10-9 mm Hg at 25 °C
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Color/Form

Viscous liquid

CAS No.

70124-77-5
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Record name Flucythrinate
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Record name Cyano(3-phenoxyphenyl)methyl 2-[4-difluoromethoxy)phenyl]-3-methylbutyrate
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Preparation Methods

Initial Synthesis from 4-Methoxyphenylisovaleric Acid

The process begins with 2-(4-methoxyphenyl)-3-methylbutyric acid, a racemic mixture. Resolution of the enantiomers is achieved via chiral chromatography or enzymatic kinetic resolution, yielding the (S)-enantiomer with >98% enantiomeric excess. The unresolved racemate is recycled to minimize waste.

Demethylation and Difluoromethylation

The methoxy group (-OCH₃) at the para position is converted to a hydroxyl group (-OH) using boron tribromide (BBr₃) in dichloromethane at -20°C. Subsequent difluoromethylation employs a mechanochemical approach with sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene precursor. In a ball mill, the hydroxylated intermediate reacts with ClCF₂CO₂Na and potassium carbonate (K₂CO₃) at 30 Hz for 2 hours, achieving 85% yield of the difluoromethoxy derivative.

Key Reaction Conditions

Step Reagents/Conditions Yield
Demethylation BBr₃, DCM, -20°C, 4h 92%
Difluoromethylation ClCF₂CO₂Na, K₂CO₃, ball milling, 30 Hz 85%

Synthesis of the Alcohol Moiety: α-Cyano-3-phenoxybenzyl Alcohol

The alcohol component, α-cyano-3-phenoxybenzyl alcohol, is prepared via cyanohydrin formation.

Cyanohydrin Formation from 3-Phenoxybenzaldehyde

3-Phenoxybenzaldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) in the presence of a catalytic amount of potassium cyanide (KCN) at 0°C. The reaction proceeds with 78% yield, and the crude product is purified via vacuum distillation.

Reaction Scheme
$$ \text{3-Phenoxybenzaldehyde} + \text{HCN} \xrightarrow{\text{KCN}} \alpha\text{-cyano-3-phenoxybenzyl alcohol} $$

Esterification: Coupling the Acid and Alcohol Moieties

The final step involves esterification of the resolved acid with the cyanohydrin-derived alcohol.

Acid Chloride Formation

The (S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutyric acid is treated with thionyl chloride (SOCl₂) at 60°C for 3 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Esterification with α-Cyano-3-phenoxybenzyl Alcohol

The acid chloride reacts with α-cyano-3-phenoxybenzyl alcohol in anhydrous acetonitrile at 25°C, with triethylamine (Et₃N) as a base. The reaction achieves 90% yield, and the product is isolated via column chromatography.

Optimized Conditions

  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Base: Et₃N (2 eq.)
  • Reaction Time: 12 hours

Resolution of Enantiomers

Chiral Stationary Phase Chromatography

The racemic acid intermediate is resolved using a Chiralpak® IA column with a hexane/isopropanol (95:5) mobile phase. The (S)-enantiomer elutes at 12.3 minutes, while the (R)-enantiomer elutes at 14.7 minutes.

Enzymatic Resolution

Porcine liver esterase selectively hydrolyzes the (R)-enantiomer of the methyl ester precursor, leaving the (S)-ester intact. The hydrolyzed (R)-acid is removed via aqueous extraction, yielding the (S)-ester with 94% enantiomeric excess.

Purification and Analytical Validation

Crystallization

Crude this compound is recrystallized from a hexane/ethyl acetate (9:1) mixture, achieving 99.5% purity as confirmed by HPLC.

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal this compound’s half-life varies with pH and temperature:

pH Temperature (°C) Half-Life (Days)
3 27 40
9 35 2.6

Chemical Reactions Analysis

Types of Reactions: Flucythrinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Scientific Research Applications

Agricultural Applications

Flucythrinate has been extensively used in agriculture to manage a wide range of pests affecting fruits and vegetables. Its efficacy against various insects makes it a valuable tool in integrated pest management strategies.

Efficacy Against Pests

This compound is effective against several agricultural pests, including:

  • Cabbage Looper (Trichoplusia ni) : Studies have shown that this compound effectively controls populations of this pest in crops such as cabbage and broccoli.
  • Cotton Bollworm (Helicoverpa zea) : It has been used to manage infestations in cotton crops, significantly reducing damage.
Pest SpeciesCrop TypeEfficacy Level
Cabbage LooperCabbageHigh
Cotton BollwormCottonModerate to High

Environmental Impact Studies

Research has indicated that this compound can pose environmental risks due to its persistence and potential toxicity to non-target organisms.

Biodegradation Studies

A review highlighted the microbial degradation pathways of this compound, emphasizing the need for effective management practices to mitigate its environmental impact. Microbial communities in soil have shown varying responses to this compound exposure, affecting their diversity and functionality.

Study FocusKey Findings
Microbial Community ImpactReduced diversity observed at higher concentrations
Biodegradation PathwaysIdentified specific bacteria capable of degrading this compound

Toxicological Research

Toxicological studies have investigated the effects of this compound on various biological systems, including mammals and aquatic life.

Mammalian Toxicity Studies

This compound has been evaluated for its potential toxic effects on mammals through several studies:

  • Reproductive Toxicity : A three-generation study in rats indicated mild maternal weight reduction but no significant teratogenic effects. Observations included skin irritation and reduced weight gain at higher doses.
  • Acute Toxicity : Short-term studies revealed symptoms consistent with pyrethroid intoxication, such as ataxia and hypersensitivity at elevated doses.
Study TypeDosage (ppm)Observed Effects
Reproductive Toxicity0, 30, 60, 120Mild weight reduction; skin irritation
Acute Toxicity150, 300Ataxia; hypersensitivity

Case Studies

Several case studies have documented the real-world applications and implications of this compound use.

Case Study: this compound in Cotton Production

In a field trial conducted on cotton crops, this compound was applied to evaluate its effectiveness against cotton bollworm. The results showed a significant reduction in pest populations and an increase in yield compared to untreated fields.

  • Location : Southern United States
  • Duration : One growing season
  • Results : 40% increase in yield; pest populations reduced by 75%

Case Study: Environmental Monitoring

A study focused on monitoring the environmental residues of this compound in water bodies near agricultural areas revealed concerning levels that could affect aquatic life. Continuous monitoring is recommended to assess long-term impacts.

  • Location : Agricultural runoff areas
  • Findings : Residue levels exceeded safe thresholds for aquatic organisms

Mechanism of Action

Flucythrinate exerts its effects by targeting the nervous system of insects. It acts on sodium channels, prolonging their opening and causing continuous nerve impulses, leading to paralysis and death of the insect . This mechanism is similar to other pyrethroid insecticides, making it highly effective against a broad spectrum of pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Properties and Structural Differences

Flucythrinate belongs to the Type II pyrethroid subclass due to its alpha-cyano group, distinguishing it from non-cyano pyrethroids like permethrin. Key structural analogs include:

  • Cypermethrin: Shares the alpha-cyano group but differs in substituents (chlorine vs. difluoromethoxy groups).
  • Deltamethrin : Contains a bromine atom and a single stereoisomer configuration, unlike this compound’s diastereomeric mixture .
  • Fenvalerate : Lacks the difluoromethoxy group, resulting in lower photostability compared to this compound .

Acute Toxicity Profiles

Compound Oral LD₅₀ (rats, mg/kg) Dermal LD₅₀ (rabbits, mg/kg) Inhalation LC₅₀ (rats, mg/L)
This compound 67–81 >1000 4.85
Cypermethrin 250–400 >2000 0.3–1.3
Deltamethrin 128–139 >2000 0.6
Permethrin 430–4000 >4000 3.0

This compound exhibits higher acute oral toxicity than most pyrethroids but lower dermal toxicity . Its neurotoxic effects (e.g., paresthesia) are pronounced in humans compared to cypermethrin and permethrin .

Ecotoxicity and Impact on Non-Target Organisms

  • Honeybees : this compound has a topical LD₅₀ of 0.078 µg/bee , making it highly toxic. It reduces honeybee learning ability by 46.7% , surpassing cyfluthrin (68.6%) and permethrin (65.0%) .
  • Aquatic Life : this compound is classified as acute aquatic chronic 1 , with LC₅₀ values for fish <1 µg/L, comparable to cypermethrin but more toxic than fenvalerate .
  • Birds: Practically non-toxic (avian LD₅₀ >2000 mg/kg), aligning with other pyrethroids .

Environmental Persistence and Degradation

Property This compound Cypermethrin Permethrin
Soil DT₅₀ (days) 21–60 30–90 10–38
Hydrolytic DT₅₀ (pH 7) 31 days 50 days Stable
Air Half-Life 3 hours 1.5 hours 4 hours

This compound degrades faster in alkaline conditions (DT₅₀ = 6.3 days at pH 9) and shows moderate soil persistence, similar to cypermethrin but less persistent than bifenthrin .

Residue Levels and Regulatory Limits

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established maximum residue limits (MRLs) for this compound in citrus (0.05–0.5 mg/kg) and cottonseed (0.02 mg/kg) . These are stricter than MRLs for cypermethrin in citrus (2 mg/kg) due to this compound’s higher mammalian toxicity .

Key Research Findings

  • Metabolism : this compound undergoes ester hydrolysis and oxidative degradation, with metabolites excreted in urine (30%) and feces (70%) .

Biological Activity

Flucythrinate is a synthetic pyrethroid insecticide known for its efficacy in pest control. Its biological activity encompasses a range of toxicological effects on various organisms, including mammals, aquatic life, and insects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is chemically classified as a pyrethroid with the molecular formula C26H23F2NO4C_{26}H_{23}F_2NO_4 and a molecular weight of 459.46 g/mol. Its mechanism of action primarily involves the disruption of sodium ion channels in the nervous systems of insects, leading to paralysis and death. This neurotoxic effect is also observed in non-target species, including mammals, though at different susceptibility levels.

Acute Toxicity

This compound exhibits varying degrees of acute toxicity depending on the exposure route and species. The following table summarizes acute toxicity data:

Route of Exposure LD50 (mg/kg) Species
Oral400-4,000Rats (solid)
Dermal100-1,000Rats (liquid)
Inhalation>2,000Rats

These values indicate that this compound is considered slightly hazardous to moderately hazardous based on the LD50 classification system .

Chronic Toxicity and Reproductive Effects

Long-term exposure studies have shown that this compound can lead to various chronic effects. A three-generation reproduction study in rats indicated that exposure to this compound at doses of 60 and 120 ppm resulted in reduced weight gains in both parental and offspring generations. However, no significant effects on fertility or gestation were observed .

Table 2: Summary of Chronic Toxicity Studies

Study Dose (ppm) Effects Observed
Three-generation study (rats)60-120Reduced weight gain; skin irritation
Long-term feeding study (24 months)30-240Mild nerve degeneration; skin lesions

Mutagenicity and Carcinogenicity

This compound has been evaluated for mutagenic potential through various assays. Results indicate that it lacks mutagenic activity in both microbial and mammalian cell assays . Additionally, while some studies reported low incidences of hepatocellular tumors in mice exposed to high doses, these findings are not considered biologically significant due to the known susceptibility of mice to such effects .

Environmental Impact

This compound has shown moderate persistence in aquatic environments, with a half-life of approximately 6.1 days in sunlight and up to 38 days without sunlight exposure . Its metabolites do not bioaccumulate significantly in aquatic organisms or terrestrial animals, which is an essential factor for environmental risk assessments.

Case Studies

A review conducted by the European Food Safety Authority (EFSA) highlighted concerns regarding developmental neurotoxicity associated with pyrethroid exposure, including this compound. Despite mixed results across studies, no clear causal relationship was established between this compound exposure and adverse neurodevelopmental outcomes .

Q & A

Q. What analytical methods are recommended for quantifying Flucythrinate in environmental or biological matrices?

this compound, a synthetic pyrethroid, is typically quantified using gas chromatography-mass spectrometry (GC-MS) due to its volatility and thermal stability. Key parameters include:

  • Column selection : Use a low-polarity capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) to optimize separation.
  • Detection : Electron ionization (EI) mode with selected ion monitoring (SIM) for specificity.
  • Retention time : this compound elutes at ~24.677–24.898 minutes under specific GC conditions (0.4 mL/min flow rate) .
  • Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for matrix cleanup.

Q. How should researchers design experiments to assess this compound’s acute toxicity in non-target organisms?

  • Model organisms : Use standardized test species (e.g., Daphnia magna for aquatic toxicity, honeybees for terrestrial impacts).
  • Dose ranges : Follow OECD/EPA guidelines (e.g., LC₅₀ determination via probit analysis).
  • Controls : Include solvent controls (e.g., acetone) to isolate solvent effects.
  • Replication : Minimum triplicate replicates to account for biological variability .

Q. What stability factors influence this compound degradation in environmental samples?

  • Photodegradation : Conduct light-exposure experiments using UV lamps (λ = 254–365 nm) to simulate sunlight.
  • Hydrolysis : Test pH-dependent degradation (pH 4–9) at controlled temperatures (e.g., 25°C vs. 40°C).
  • Matrix effects : Compare degradation rates in water, soil, and sediment using LC-MS/MS for metabolite identification .

Advanced Research Questions

Q. How can contradictory data on this compound’s half-life in soil be resolved?

Contradictions often arise from variations in:

  • Soil organic matter (SOM) : Higher SOM increases adsorption, reducing bioavailability and altering degradation kinetics.
  • Microbial activity : Use sterile vs. non-sterile soil controls to isolate microbial contributions.
  • Analytical validation : Cross-validate results with isotopic labeling (e.g., ¹⁴C-Flucythrinate) to track degradation pathways .

Q. What methodological frameworks are suitable for studying this compound’s synergistic effects with other pesticides?

  • Experimental design : Apply a factorial design to test binary/ternary mixtures (e.g., this compound + organophosphates).
  • Statistical models : Use concentration addition (CA) or independent action (IA) models to predict synergism/antagonism.
  • Endpoint selection : Measure sublethal effects (e.g., enzyme inhibition, behavioral changes) alongside mortality .

Q. How can researchers optimize this compound detection in complex matrices while minimizing matrix interference?

  • Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for signal suppression/enhancement.
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to differentiate this compound from co-eluting isomers (e.g., fenvalerate).
  • Derivatization : Use silylation agents to improve volatility for GC-MS analysis in lipid-rich samples .

Q. What strategies address ethical challenges in human biomonitoring studies involving this compound?

  • Informed consent : Clearly communicate risks/benefits of urinary metabolite analysis (e.g., 3-PBA).
  • Data anonymization : Strip identifiers from datasets to comply with GDPR/HIPAA.
  • Ethical review : Obtain approval from institutional review boards (IRBs) for population-based exposure studies .

Methodological Guidance for Data Analysis

Q. How should conflicting results from this compound’s neurotoxic effects be critically evaluated?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Quality assessment : Apply tools like SYRCLE’s risk-of-bias checklist for animal studies.
  • Mechanistic studies : Use in vitro models (e.g., SH-SY5Y cells) to isolate molecular targets (e.g., sodium channels) .

Q. What statistical approaches are recommended for time-series data on this compound environmental persistence?

  • Kinetic modeling : Fit data to first-order decay models (e.g., Ct=C0ektC_t = C_0 \cdot e^{-kt}).
  • Sensitivity analysis : Test parameter robustness (e.g., temperature, pH) via Monte Carlo simulations.
  • Geospatial tools : Map contamination hotspots using GIS software linked to physicochemical data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.